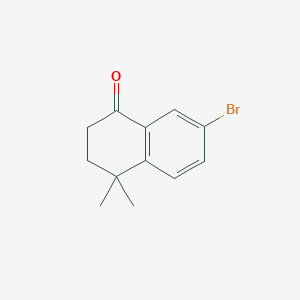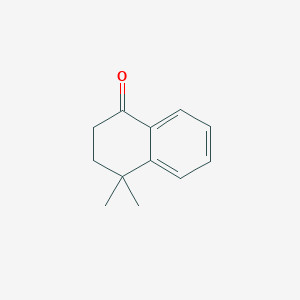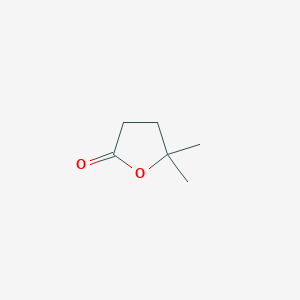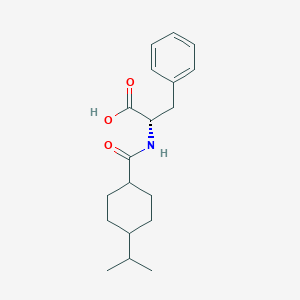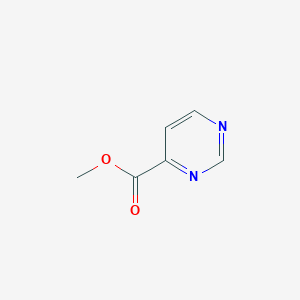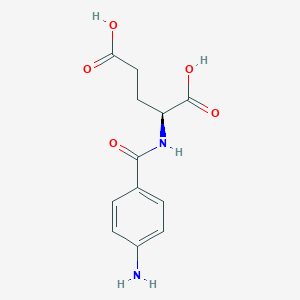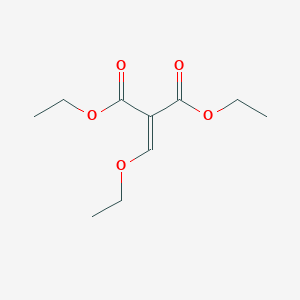
Diethyl ethoxymethylenemalonate
Overview
Description
Diethyl ethoxymethylenemalonate is a versatile chemical compound with the molecular formula C₂H₅OCH=C(COOC₂H₅)₂. It appears as a colorless liquid with a characteristic odor and has a boiling point of 279-281°C . This compound is extensively used in organic synthesis, particularly in the formation of heterocyclic systems. One of its primary applications is in the Gould-Jacobs reaction, which is pivotal in the synthesis of quinolines .
Mechanism of Action
Target of Action
Diethyl ethoxymethylenemalonate (DEEMM) is a versatile organic compound that serves as a precursor in the synthesis of various chemical structures . The primary targets of DEEMM are the molecules it reacts with to form new compounds. These targets can vary widely depending on the specific reaction conditions and the desired end product.
Mode of Action
DEEMM interacts with its targets through chemical reactions, typically involving the formation of new bonds and the breaking of old ones . The exact nature of these interactions depends on the specific reaction conditions and the other reactants involved. In many cases, DEEMM acts as a building block, contributing part of its structure to the final product.
Biochemical Pathways
DEEMM is used in the synthesis of a variety of compounds, including pyrimidinones, thiazolopyrimidines, thiazolopyrimidinones, triazolo pyrimidines, pyrimido benzothiazoles, and ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives . Each of these compounds can be involved in different biochemical pathways, depending on their specific structures and properties.
Result of Action
The primary result of DEEMM’s action is the formation of new chemical compounds . These compounds can have a wide range of molecular and cellular effects, depending on their specific structures and properties. For example, some of the compounds synthesized using DEEMM may have therapeutic effects and could be used as pharmaceuticals.
Biochemical Analysis
Biochemical Properties
Diethyl Ethoxymethylenemalonate plays a significant role in biochemical reactions. It is used as a precursor to synthesize pyrimidinones, thiazolopyrimidines, thiazolopyrimidinones, triazolo [1, 5- a] pyrimidines, pyrimido [2,1- b ]benzothiazoles and ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It is known to participate in the Gould-Jacobs reaction
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability over time
Metabolic Pathways
It is known to be involved in the synthesis of various compounds , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not well defined.
Preparation Methods
Diethyl ethoxymethylenemalonate can be synthesized through the condensation reaction of triethyl orthoformate and diethyl malonate in the presence of a catalyst. The reaction typically involves heating the reactants to a temperature range of 145-170°C, during which ethanol is formed and removed by distillation . Industrial production methods often employ a loaded ionic catalyst, which includes anions such as trifluoromethanesulfonate, p-toluenesulfonate, and perchlorate, to enhance reaction yield and stability .
Chemical Reactions Analysis
Diethyl ethoxymethylenemalonate undergoes various chemical reactions, including:
Michael Addition: It acts as a Michael acceptor, reacting with nucleophiles to form Michael adducts.
Cyclization Reactions: It participates in tandem Michael addition/elimination/Michael addition/cyclization reactions to form complex structures like 9-substituted 1,8-dioxooctahydroxanthenes.
Gould-Jacobs Reaction: This reaction involves the formation of quinolines by reacting with aniline derivatives.
Common reagents used in these reactions include nucleophiles such as amines and diketones, and the reactions are typically carried out under reflux conditions with solvents like ethanol .
Scientific Research Applications
Diethyl ethoxymethylenemalonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Diethyl ethoxymethylenemalonate is similar to other alkoxyacrylic derivatives, such as diethyl malonate and ethyl cyanoacetate. it is unique due to its ethoxymethylene group, which provides additional reactivity and versatility in organic synthesis . Similar compounds include:
Diethyl malonate: Used in malonic ester synthesis and has relatively acidic α-hydrogens.
Ethyl cyanoacetate: Utilized in the synthesis of cyanoacetic acid derivatives.
Diethyl ethylidenemalonate: Another Michael acceptor with similar reactivity.
This compound stands out due to its ability to participate in a broader range of reactions and its extensive use in the synthesis of pharmacologically active substances .
Properties
IUPAC Name |
diethyl 2-(ethoxymethylidene)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-4-13-7-8(9(11)14-5-2)10(12)15-6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMHNWPUDSTBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052591 | |
| Record name | Diethyl ethoxymethylenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Diethyl ethoxymethylenemalonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20584 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
87-13-8 | |
| Record name | Diethyl (ethoxymethylene)malonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (ethoxymethylene)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 87-13-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 87-13-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-(ethoxymethylene)-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl ethoxymethylenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl ethoxymethylenemalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL (ETHOXYMETHYLENE)MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KF8220SZ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diethyl ethoxymethylenemalonate?
A1: this compound has the molecular formula C10H16O5 and a molecular weight of 216.23 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't extensively detailed in the provided abstracts, researchers commonly employ techniques like NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and Mass Spectrometry to characterize DEEMM and its derivatives. For instance, researchers used 1H NMR and 13C NMR to confirm the structures of DEEMM derivatives and elucidate reaction mechanisms [, ].
Q3: What is the primary role of this compound in organic synthesis?
A3: DEEMM typically functions as an electrophilic reagent in organic synthesis, readily participating in condensation reactions with various nucleophiles. This reactivity stems from the presence of the electron-withdrawing ethoxymethylene group, which activates the adjacent methylene group for nucleophilic attack.
Q4: Can you provide specific examples of reactions where this compound is used?
A4: DEEMM is extensively employed in the synthesis of a variety of heterocyclic systems:
- Pyrimidines: DEEMM reacts with aminopyrimidines to form fused pyrimidopyrimidines via the Gould-Jacobs reaction [, ]. Researchers have explored both conventional heating and microwave irradiation methods for this reaction [, ].
- Coumarins: Aryl lithium reagents, generated from protected phenols, add in a conjugate manner to DEEMM, ultimately leading to oxygenated 3-carbethoxycoumarins after hydrolysis [].
- Pyridopyrimidines: Researchers have synthesized pyridopyrimidines by reacting DEEMM with 4-aminopyrido[2,3-d]pyrimidines followed by thermal cyclization [].
Q5: Has computational chemistry been used in research involving this compound?
A6: Yes, researchers have employed computational methods to understand the reactivity of DEEMM and its derivatives. For instance, quantum chemical calculations were used to investigate thermodynamics, HOMO-LUMO orbitals, and reaction mechanisms in the pseudo-Michael reaction of DEEMM with 2-hydrazinylidene-1-arylimidazolidines [].
Q6: How do structural modifications of compounds derived from this compound affect their biological activity?
A6: The biological activity of DEEMM derivatives is heavily influenced by the specific heterocyclic core and the substituents present.
- In a study on pyrido[3,2-e]pyrimido[1,2-c]pyrimidines, structural variation at the 9 and 11 positions of the tricyclic core significantly impacted their properties and potential applications [].
- Research on quinolone antibiotic isosteres revealed that incorporating a benzothiazole moiety at the 6-position of the quinolone core led to promising antimicrobial activity [].
- Introducing a cyclic amine substituent at the 7-position of naphthyridine-3-carboxylic acids, synthesized from DEEMM, enhanced their in vitro antibacterial activity [].
Q7: What analytical techniques are employed to study this compound and its derivatives?
A7: Researchers utilize a range of analytical methods for characterizing DEEMM and its reaction products.
- Chromatographic techniques, particularly HPLC (High-Performance Liquid Chromatography), are frequently employed for separating and analyzing DEEMM derivatives. For example, researchers used HPLC to analyze selenomethionine and selenomethylselenocysteine after derivatization with DEEMM [].
- Mass spectrometry (MS) coupled with HPLC is a powerful tool for identifying and quantifying DEEMM derivatives in complex mixtures. One study used LC-ESI-MS/MS with DEEMM derivatization to analyze onion samples for selenoamino acids [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
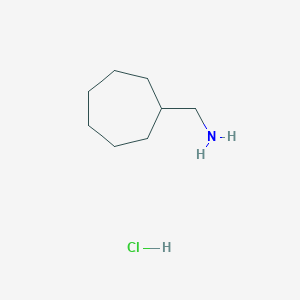
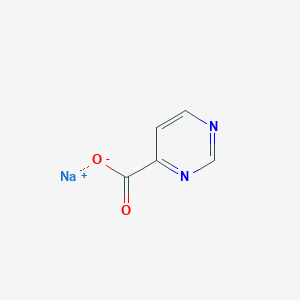
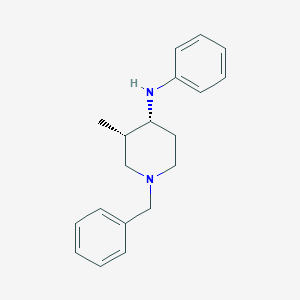
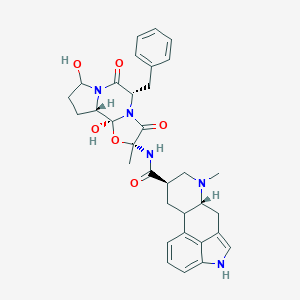
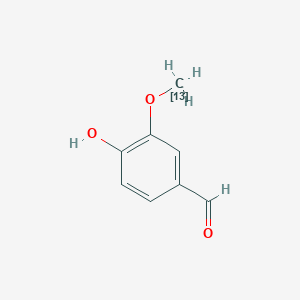
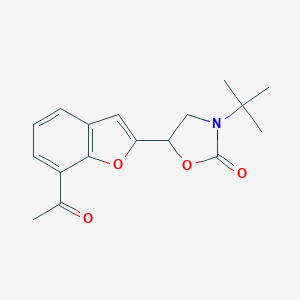
![ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B30217.png)
![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)
